Structural Differentiation: Benzylpiperazine vs. Phenylpiperazine Moiety
The benzylpiperazine substituent in 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine provides an additional methylene spacer between the piperazine ring and the aromatic phenyl group compared to the phenylpiperazine analog (e.g., 4-(4-phenylpiperazin-1-yl)-6-chloro-2-methylpyrimidine). This structural difference, described within the CCR4 antagonist patent series WO2013107333, alters the conformational flexibility and steric profile at the receptor binding pocket [1]. While direct head-to-head IC₅₀ comparisons between the benzyl and phenyl congeners are not publicly available, the patent SAR explicitly delineates the benzyl substitution as a distinct Markush embodiment, suggesting differentiated pharmacological activity [1].
| Evidence Dimension | Piperazine N-substituent identity |
|---|---|
| Target Compound Data | Benzyl (-CH₂-C₆H₅) substituent; molecular weight 302.80 g/mol |
| Comparator Or Baseline | Phenyl (-C₆H₅) analog (estimated molecular weight ~288.77 g/mol for 4-(4-phenylpiperazin-1-yl)-6-chloro-2-methylpyrimidine) |
| Quantified Difference | Methylene spacer present vs. absent; ΔMW ≈ 14 g/mol; distinct Markush group in WO2013107333 |
| Conditions | SAR analysis based on patent Markush structure enumeration; no direct biochemical assay comparison identified in public domain |
Why This Matters
Procurement of the benzyl rather than the phenyl analog ensures fidelity to the specific SAR embodiment described in the CCR4 antagonist patent portfolio, preserving the intended conformational profile for receptor engagement.
- [1] Li, S., Wang, Y., Xiao, J., et al. Piperazinyl Pyrimidine Derivatives, Preparation Method and Use Thereof. WO Patent WO2013107333A1, published July 25, 2013. See Formula I Markush definitions for piperazine N-substitution variants. View Source
